molecular formula C9H9NO B1329626 4-Ethylphenyl isocyanate CAS No. 23138-50-3

4-Ethylphenyl isocyanate

Cat. No. B1329626
CAS RN: 23138-50-3
M. Wt: 147.17 g/mol
InChI Key: FWPYUSLQCQDLJR-UHFFFAOYSA-N
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Description

4-Ethylphenyl isocyanate is a chemical compound with the formula C9H9NO . It is also known by other names such as Benzene, 1-ethyl-4-isocyanato-; p-ethylphenyl isocyanate .


Molecular Structure Analysis

The molecular structure of 4-Ethylphenyl isocyanate is available as a 2D Mol file or as a computed 3D SD file . The molecular weight of the compound is 147.1739 .


Physical And Chemical Properties Analysis

4-Ethylphenyl isocyanate has a refractive index of 1.527 (lit.), a boiling point of 68 °C/1 mmHg (lit.), and a density of 1.024 g/mL at 25 °C (lit.) . It appears as a clear or slightly turbid colorless to pale yellow liquid .

Scientific Research Applications

Polymerization and Optical Functionalities

4-Ethylphenyl isocyanate and related compounds have been explored in the field of polymer science, particularly in anionic polymerization processes. For example, polymers derived from 2-[4-(4-nitrophenylazo)-N-ethylphenyl amino]ethoxy carbonyl amino hexyl isocyanate (DR1NCO) and (s)-(−)-2-methyl-1-butyloxy carbonyl amino hexyl isocyanate (MBI) were synthesized using sodium naphthalenide as an initiator. These polymers displayed optical activity, which is significant in the development of optically active materials (Shin, Ahn, & Lee, 2001).

Chemical Reactions and Crystal Networks

In another study, the reactivity of ethyl isocyanate, a related compound, in bimolecular reactions was examined. It was involved in a chemoselective acylation reaction within the crystals of networked molecular cages, highlighting its potential in complex chemical syntheses (Inokuma, Kojima, Arai, & Fujita, 2011).

Synthesis of Hydroxamic Acids and Ureas

Research has also focused on the synthesis of hydroxamic acids and ureas from carboxylic acids using isocyanate-mediated processes. This method demonstrated good yields and avoided racemization, indicating its utility in organic synthesis (Thalluri, Manne, Dev, & Mandal, 2014).

Applications in Li-Ion Battery Performance

Interestingly, aromatic isocyanates, such as phenyl isocyanate, have been used to enhance the performance of Li-ion batteries. These compounds helped reduce initial irreversible capacities in batteries, showcasing their potential in improving energy storage technologies (Zhang, 2006).

Analytical Methods for Isocyanates

Analytical methods for detecting and quantifying isocyanates have also been a significant area of research. For instance, a method for determining complex mixturesof airborne isocyanates, including methylenediphenyl diisocyanate and related compounds, was developed. This method is crucial for monitoring environmental and occupational exposure to these compounds (Tinnerberg, Spanne, Dalene, & Skarping, 1997).

Reaction Dynamics and Stability

The study of the reaction dynamics of isocyanates is another important area. For example, the reactions between polyisocyanates and model aryl-alkyl diurethanes at high temperatures were explored. This research contributes to understanding the conditions for allophanate formation, a key aspect in polymer chemistry (Lapprand, Boisson, Delolme, Méchin, & Pascault, 2005).

Determination of Isocyanate Levels

Methods for the determination of isocyanate compounds in various contexts have been developed. For example, a high-performance liquid chromatography method was created for the determination of ethyl N-phenyl carbamate and related compounds. Such methods are essential for monitoring and managing the usage of isocyanates in industrial processes (Milchert & Paździoch, 1994).

Mutagenic Action of Isocyanates

Isocyanates' mutagenic potential has been a subject of study, especially in the context of occupational health. Research showed that isocyanates like toluene diisocyanate and methylene-diphenylisocyanate could be mutagenic, posing significant health risks in industrial settings (Andersen, Binderup, Kiel, Larsen, & Maxild, 1980).

Biomarkers for Isocyanate Exposure

The synthesis and identification of isocyanate DNA adducts as biomarkers for exposure to these chemicals in industrial settings have also been investigated. This research is vital for understanding the long-term health impacts of exposure to isocyanates (Beyerbach, Farmer, & Sabbioni, 2006).

Safety And Hazards

4-Ethylphenyl isocyanate is a combustible liquid. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is fatal if inhaled .

properties

IUPAC Name

1-ethyl-4-isocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-2-8-3-5-9(6-4-8)10-7-11/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPYUSLQCQDLJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60177702
Record name p-Ethylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethylphenyl isocyanate

CAS RN

23138-50-3
Record name 1-Ethyl-4-isocyanatobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23138-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethylphenyl isocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023138503
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Ethylphenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60177702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-ethylphenyl isocyanate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.300
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 4-ETHYLPHENYL ISOCYANATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7N9K55SX2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
17
Citations
RG Dillingham, C Moriarty - The Journal of Adhesion, 2003 - Taylor & Francis
… (Milwaukee, Wisconsin, USA) included 4-ethyl aniline, diphenyl urea, and 4ethylphenyl isocyanate. The pMDI used was a fresh sample obtained from Huntsman Polyurethanes (West …
Number of citations: 42 www.tandfonline.com
AN Wilkinson, NH Fithriyah, JL Stanford… - Composite …, 2010 - Taylor & Francis
… wide angle X-ray scattering (WAXS) to monitor the adsorption process and any chemical reaction between hydrated Na-MMT and a model monoisocyanate; 4-ethylphenyl isocyanate (4-…
Number of citations: 6 www.tandfonline.com
R Kato, CM Liauw, NS Allen, A Irure, AN Wilkinson… - Langmuir, 2008 - ACS Publications
… The probe set included alcohols, amines, ethers, poly(propylene glycol) monobutyl ethers (PPG), and 4-ethylphenyl isocyanate (4-EPI). FMC revealed that the preadsorbed water …
Number of citations: 16 pubs.acs.org
K Zhang, M Chen, KJ Drummey, SJ Talley… - Polymer …, 2016 - pubs.rsc.org
… A reaction of purified cytosine acrylate and 4-ethylphenyl isocyanate converted the primary amine of cytosine to urea quantitatively. UCyA with the 4-ethylphenyl end proved more …
Number of citations: 30 pubs.rsc.org
J Fu, L Wang, Y Chen, D Yan, H Ou - Environmental Science and …, 2021 - Springer
… Pristine NH 2 -MIL-101(Fe) was used as the rootstock, and 4-ethylphenyl isocyanate was … chloroform, and then 200 μL 4-ethylphenyl isocyanate and 2.5 mL methanol were added into …
Number of citations: 8 link.springer.com
A Eschenbacher, RJ Varghese, J Weng… - Journal of Analytical and …, 2021 - Elsevier
… The isocyanate compound 4-ethylphenyl isocyanate at a yield of ~0.6 wt% could be a product from CC bond scission of unreacted MDI, or, more likely, from the dissociation of urethane …
Number of citations: 14 www.sciencedirect.com
SH Kennedy, MN Schaeff… - The Journal of organic …, 2019 - ACS Publications
… Using the general procedure, phenylacetic acid (68 mg, 0.5 mmol) and 4-ethylphenyl isocyanate (0.108 mL, 110 mg, 0.75 mmol) provide imide 6 as a white solid (81 mg, 0.31 mmol, 61…
Number of citations: 8 pubs.acs.org
M Yamanaka, T Nakagawa, R Aoyama, T Nakamura - Tetrahedron, 2008 - Elsevier
… To a solution of 26 (100 mg, 0.19 mmol) in 1,2-dichloroethane (5.0 mL) was added 4-ethylphenyl isocyanate (0.090 mL, 0.63 mmol) under argon atmosphere at 0 C. The mixture was …
Number of citations: 31 www.sciencedirect.com
C Puig, MI Crespo, N Godessart, J Feixas… - Journal of medicinal …, 2000 - ACS Publications
… 3-(4-Ethylphenyl)-4-(4-methanesulfonylphenyl)-3H-oxazol-2-one (7) was prepared according to method A starting from 35 (4.60 g) and 4-ethylphenyl isocyanate. Purification by flash …
Number of citations: 123 pubs.acs.org
O Akgul, S Singh, JT Andring, R McKenna… - European Journal of …, 2021 - Elsevier
Here we report the synthesis of a series of taurine substituted sulfonamide derivatives 1-29 having the ureido moiety installed at the tail section as selective inhibitors of the tumor …
Number of citations: 12 www.sciencedirect.com

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